Chiral CE Separation: (S,S)-Hydrobenzoin Exhibits 5× Stronger Cyclodextrin Binding Than (R,R)-Enantiomer
In capillary electrophoresis using sulfated β-cyclodextrin as the chiral selector, the (S,S)-hydrobenzoin-borate complex exhibits a binding constant (K = 250 M⁻¹) approximately 5-fold greater than the (R,R)-enantiomer (K ≈ 50 M⁻¹) [1]. This substantial difference in host-guest complexation enables baseline enantioseparation and demonstrates that the two enantiomers are not functionally interchangeable in chiral recognition applications.
| Evidence Dimension | Binding constant (K) with sulfated β-cyclodextrin |
|---|---|
| Target Compound Data | K ≈ 250 M⁻¹ for (S,S)-hydrobenzoin-borate |
| Comparator Or Baseline | (R,R)-hydrobenzoin-borate: K ≈ 50 M⁻¹ |
| Quantified Difference | Approximately 5-fold higher binding affinity |
| Conditions | Capillary electrophoresis with sulfated β-cyclodextrin as chiral selector; borate buffer |
Why This Matters
This quantifiable binding difference validates (S,S)-(-)-hydrobenzoin as the preferred enantiomer for analytical method development requiring robust chiral discrimination and confirms that substitution with (R,R) would compromise separation resolution.
- [1] CHERIC Literature Database. Enantioselectivity of hydrobenzoin with sulfated β-cyclodextrin. Binding constant data extracted from CE enantioseparation study. View Source
